氢化锆

描述

Zirconium hydride is an alloy formed by combining zirconium and hydrogen. It is known for its ability to act as a hardening agent, preventing dislocations in the zirconium atom crystal lattice from sliding past one another. This compound can vary in hardness, ductility, and tensile strength depending on the hydrogen content and its form in the zirconium hydride. Zirconium hydride is typically a dark gray to black metallic powder and is stable under ambient conditions .

科学研究应用

Zirconium hydride has a wide range of scientific research applications due to its unique properties.

In Chemistry:

- Used as a reducing agent in various chemical reactions .

- Employed in the synthesis of other zirconium compounds .

In Biology and Medicine:

- Investigated for its potential use in hydrogen storage for fuel cells, which could have implications for medical devices requiring portable power sources .

In Industry:

作用机制

Target of Action

Zirconium hydride is an alloy made by combining zirconium and hydrogen . The primary target of zirconium hydride is the zirconium atom crystal lattice . Hydrogen acts as a hardening agent, preventing dislocations in the zirconium atom crystal lattice from sliding past one another .

Mode of Action

Zirconium hydride interacts with its target, the zirconium atom crystal lattice, by preventing dislocations from sliding past one another . This interaction results in the hardening of the zirconium, increasing its strength . Preliminary mechanistic studies have revealed a concerted N–H and B–H activation reaction pathway .

Biochemical Pathways

It plays a significant role in the nuclear industry, where it can affect the mechanical properties of zircaloy matrices .

Pharmacokinetics

It’s worth noting that the density of zirconium hydride varies based on the hydrogen content and ranges between 556 and 652 g cm^−3 .

Result of Action

The primary result of zirconium hydride’s action is the hardening of zirconium, which increases its strength but also reduces its ductility . This hardening effect has significant implications in the nuclear industry, where zirconium hydride can threaten the reliability of fuel assembly and induce failures in cladding tubes and pressure vessels .

Action Environment

The action of zirconium hydride is influenced by environmental factors such as temperature and stress. For instance, if zirconium hydride contains more than 0.069% hydrogen at zirconium hydride making temperatures, it transforms into a body-centred cubic (BCC) structure called β-zirconium . Additionally, hydride reorientation under tensile stress substantially decreases the fracture toughness and increases the ductile-to-brittle transition temperature of Zr alloys .

准备方法

Synthetic Routes and Reaction Conditions: Zirconium hydride is synthesized by combining refined zirconium with hydrogen. Solid zirconium readily dissolves hydrogen, and the density of zirconium hydride varies based on the hydrogen content, ranging between 5.56 and 6.52 grams per cubic centimeter. The process involves heating zirconium in a hydrogen atmosphere, where the hydrogen atoms diffuse into the zirconium lattice, forming zirconium hydride .

Industrial Production Methods: In industrial settings, zirconium hydride is produced by heating zirconium sponge or powder in a hydrogen atmosphere at elevated temperatures. The hydrogenation process is typically carried out at temperatures ranging from 300 to 700 degrees Celsius. The hydrogenated zirconium is then cooled to room temperature, resulting in the formation of zirconium hydride .

化学反应分析

Types of Reactions: Zirconium hydride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Substitution: Zirconium hydride can participate in substitution reactions, where hydrogen atoms are replaced by other atoms or groups.

Major Products:

Oxidation: Zirconium oxide and hydrogen gas.

Reduction: Reduced compounds and oxidized zirconium.

Substitution: Substituted zirconium compounds.

相似化合物的比较

Titanium Hydride: Similar to zirconium hydride, titanium hydride is formed by combining titanium with hydrogen.

Hafnium Hydride: Hafnium hydride is another metal hydride with properties similar to zirconium hydride.

Uniqueness of Zirconium Hydride:

- Zirconium hydride is unique in its application in nuclear reactor fuel cladding due to its low neutron-absorption cross-sections and high corrosion resistance .

- It also has a higher hydrogen storage capacity compared to titanium hydride and hafnium hydride, making it more suitable for hydrogen storage applications .

属性

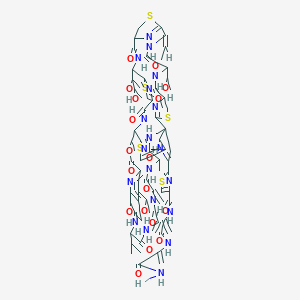

IUPAC Name |

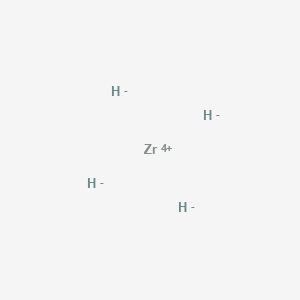

hydride;zirconium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Zr.4H/q+4;4*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIPDUIYDSZOIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H-].[H-].[H-].[H-].[Zr+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60911966 | |

| Record name | Zirconium(4+) tetrahydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60911966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Zirconium hydride appears as a grayish black solid. No reaction with water under normal conditions. Easily ignited and burns with an intense flame. Water will increase the intensity of the fire., Grey-black metallic solid; [Merck Index] Dark grey odorless powder; [MSDSonline] Inert in air and water at room temperature; [Ullmann] | |

| Record name | ZIRCONIUM HYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1729 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zirconium hydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8471 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7704-99-6; 11105-16-1, 11105-16-1, 7704-99-6 | |

| Record name | ZIRCONIUM HYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1729 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zirconium hydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011105161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconium(4+) tetrahydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60911966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZIRCONIUM HYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHL4O15288 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Butenamide, N-[2-(2-oxo-1-imidazolidinyl)ethyl]-](/img/structure/B79965.png)